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Cat. No.: B1347211 Get Quote

Introduction

The solute carrier family 15 (SLC15), particularly the peptide transporters PEPT1 (SLC15A1)

and PEPT2 (SLC15A2), are crucial for the absorption and disposition of di- and tripeptides in

the intestine and kidneys, respectively. Their ability to transport a broad range of peptide-like

drugs, such as β-lactam antibiotics and ACE inhibitors, makes them a key focus in drug

discovery and development for improving oral bioavailability.[1][2]

While the user specified the tripeptide H-Gly-Gly-Sar-OH, the dipeptide Glycyl-Sarcosine (Gly-

Sar) is the most widely utilized model substrate for studying PEPT1-mediated transport.[2] This

is due to its high stability against enzymatic degradation conferred by the N-methylated peptide

bond.[3] These application notes will focus on protocols using Gly-Sar as the probe substrate in

cell lines transiently or stably transfected with peptide transporters, a common method for

characterizing the interaction of new chemical entities with these transporters.

Assay Principle

The core of the assay involves the use of mammalian cell lines (e.g., HEK293, CHO) that do

not endogenously express the transporter of interest.[4][5] These cells are transfected with a

plasmid encoding the human PEPT1 transporter. The transfected cells that now overexpress

PEPT1 are then incubated with Gly-Sar. The rate of Gly-Sar uptake into the cells is measured,

typically using either a radiolabeled substrate ([³H]Gly-Sar) or by quantifying the intracellular

concentration of non-labeled Gly-Sar via Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS).[3][6] By comparing uptake in PEPT1-transfected cells to mock-transfected
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(control) cells, the specific contribution of the transporter can be determined. This system

allows for the determination of transport kinetics (Kₘ, Vₘₐₓ) and the screening of compounds

for their potential to inhibit PEPT1-mediated transport (IC₅₀).[1]

Experimental Protocols
Protocol 1: Transient Transfection of HEK293 Cells with hPEPT1

This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells,

which are widely used due to their high transfection efficiency.[5][7]

Materials:

HEK293 cells

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

Expression plasmid containing human PEPT1 (hPEPT1) cDNA

Empty vector for mock transfection (negative control)

Transfection reagent (e.g., Lipofectamine® 3000 or similar)

Opti-MEM™ I Reduced Serum Medium

Multi-well cell culture plates (24- or 96-well)

Procedure:

Cell Seeding: The day before transfection, seed HEK293 cells into 24-well plates at a density

that will result in 70-90% confluency at the time of transfection.

Transfection Complex Preparation:

For each well of a 24-well plate, dilute ~0.5 µg of PEPT1 plasmid DNA (or empty vector for

control) into Opti-MEM™.
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In a separate tube, dilute the transfection reagent into Opti-MEM™ according to the

manufacturer's instructions.

Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate for 10-

15 minutes at room temperature to allow for complex formation.

Transfection: Add the DNA-transfection reagent complex dropwise to the cells in each well.

Gently rock the plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene

expression. The uptake assay is typically performed 48 hours post-transfection.

Protocol 2: Radiolabeled Gly-Sar Uptake Assay

This method uses [³H]Gly-Sar or [¹⁴C]Gly-Sar for sensitive detection of transporter activity.

Materials:

PEPT1-transfected and mock-transfected cells in 24-well plates

Uptake Buffer: MES-buffered saline (50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM

CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 5.54 mM glucose), adjusted

to pH 6.0.[3] The acidic pH is crucial as PEPT1 is a proton-coupled transporter.[8]

Radiolabeled Substrate: [³H]Gly-Sar or [¹⁴C]Gly-Sar

Ice-cold Phosphate-Buffered Saline (PBS)

Cell Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer)

Scintillation cocktail

Scintillation counter

Procedure:

Preparation: 48 hours post-transfection, aspirate the culture medium from the wells.
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Washing: Gently wash the cell monolayers twice with 0.5 mL of pre-warmed (37°C) Uptake

Buffer (pH 6.0).

Pre-incubation: Add 0.2 mL of Uptake Buffer to each well and incubate for 10-15 minutes at

37°C to equilibrate the cells.

Initiate Uptake: Aspirate the pre-incubation buffer. Initiate the transport assay by adding 0.2

mL of Uptake Buffer containing a known concentration of radiolabeled Gly-Sar (and test

inhibitors, if applicable).

Incubation: Incubate the plate for a predetermined time (e.g., 5-15 minutes) at 37°C. Ensure

this time point falls within the linear range of uptake.

Stop Uptake: Terminate the reaction by rapidly aspirating the uptake solution and

immediately washing the cells three times with 1 mL of ice-cold PBS per well.

Cell Lysis: Add 0.3 mL of cell lysis buffer to each well and incubate for 30 minutes at room

temperature with gentle agitation to ensure complete lysis.

Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of

scintillation cocktail, mix thoroughly, and measure the radioactivity using a liquid scintillation

counter.

Protein Normalization: In parallel wells, determine the total protein content using a standard

method (e.g., BCA assay) to normalize the uptake data (e.g., pmol/mg protein/min).

Protocol 3: LC-MS/MS-based Gly-Sar Uptake Assay

This method offers high sensitivity and specificity for quantifying non-radiolabeled Gly-Sar and

is suitable for high-throughput screening.[2][3]

Materials:

PEPT1-transfected and mock-transfected cells in 96-well plates

Uptake Buffer (pH 6.0)

Non-labeled Gly-Sar
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Ice-cold PBS

Lysis/Precipitation Solution: Acetonitrile with an internal standard (e.g., deuterated Gly-Sar)

LC-MS/MS system

Procedure:

Assay Setup: Follow steps 1-5 from Protocol 2, using non-labeled Gly-Sar. The assay is

typically performed in 96-well plates for higher throughput.[3]

Stop and Lyse: Terminate the uptake by aspirating the solution and washing three times with

ice-cold PBS. After the final wash, add 100 µL of ice-cold acetonitrile containing the internal

standard to each well to lyse the cells and precipitate proteins simultaneously.

Sample Preparation:

Seal the plate and agitate for 15 minutes.

Centrifuge the plate at 4,000 x g for 20 minutes to pellet the precipitated protein and cell

debris.

Carefully transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis:

Inject the samples into the LC-MS/MS system.

Separate Gly-Sar from matrix components using a suitable chromatography column (e.g.,

HILIC or reversed-phase).

Quantify Gly-Sar using tandem mass spectrometry in Multiple Reaction Monitoring (MRM)

mode. Monitor specific precursor-to-product ion transitions for Gly-Sar and the internal

standard.

Data Analysis: Construct a calibration curve using known concentrations of Gly-Sar.

Calculate the intracellular concentration of Gly-Sar in the samples and normalize to the

protein content of parallel wells.
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Data Presentation and Analysis
Quantitative data from uptake assays should be clearly summarized to facilitate interpretation

and comparison.

Table 1: Example Kinetic Parameters for Gly-Sar Uptake

This table presents typical Michaelis-Menten constants (Kₘ) and maximum transport velocities

(Vₘₐₓ) for PEPT1-mediated Gly-Sar transport. Lower Kₘ values indicate higher affinity.

Cell Line Substrate Kₘ (mM)
Vₘₐₓ (nmol/mg
protein/10 min)

Reference

Caco-2 Gly-Sar 0.7 - 2.4 8.4 - 21.0 [8]

CHO/hPEPT1 Gly-Sar ~0.9
~3x higher than

Caco-2
[4]

Note: Kinetic parameters can vary depending on experimental conditions such as pH,

temperature, and cell passage number.[8]

Table 2: Example Inhibition of Gly-Sar Uptake in PEPT1-Expressing Cells

This table shows the inhibitory potency (IC₅₀ and Kᵢ) of known PEPT1 substrates and inhibitors

against a fixed concentration of Gly-Sar.

Cell Line Inhibitor
Gly-Sar
Conc.

IC₅₀ (µM) Kᵢ (µM) Reference

Caco-2 Losartan 20 µM 45.1 ± 15.8 44 [3]

Caco-2
Glycyl-proline

(Gly-Pro)
20 µM 257 ± 28 250 [3]

Caco-2 Valacyclovir 20 µM 894 ± 309 874 [3]

HeLa-

hPEPT1
Valacyclovir Not specified Inhibited

Not

determined
[6][9]
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Visualizations
PEPT1-Mediated Transport Mechanism

Caption: PEPT1 symport mechanism driven by a proton gradient.

General Workflow for Gly-Sar Uptake Assay

Caption: Step-by-step workflow for the Gly-Sar uptake assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1347211#h-gly-gly-sar-oh-uptake-assay-in-
transfected-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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